CID 131883276
Description
Classification and Structural Context of Ioxaglate Sodium as a Dimeric Ionic Radiocontrast Agent
Ioxaglate sodium is precisely classified as a low-osmolar, ionic, dimeric, water-soluble, iodinated radiocontrast agent. nih.govmedchemexpress.com Its chemical identity stems from its parent compound, Ioxaglic acid. nih.govwikipedia.org Ioxaglate sodium is the sodium salt form of this acid. nih.gov
The defining feature of Ioxaglate is its dimeric structure. medchemexpress.com The Ioxaglate anion consists of two tri-iodinated benzene (B151609) rings linked together. oup.com This is a significant departure from the earlier HOCM, which were monomeric (single benzene ring). The key innovation was creating a mono-acid dimer; although it is a large molecule with six iodine atoms, it only has one carboxylic acid group. oup.com When this salt is in solution, it dissociates into one cation (sodium, Na+) and one large anion (the ioxaglate radical containing six iodine atoms). oup.com This "particle-to-iodine" ratio of 2 particles for 6 iodine atoms (a 6:2 or 3:1 ratio) is a substantial improvement over ionic monomers, where one molecule dissociates into two particles for only three iodine atoms (a 3:2 ratio). radiologykey.comdrugbank.com This superior ratio is the chemical basis for its reduced osmolality compared to HOCM. oup.comoup.com
The molecular formula for Ioxaglate sodium is C₂₄H₂₀I₆N₅NaO₈. nih.gov Its structure is complex, featuring two substituted tri-iodinated benzene rings connected by a linker chain. nih.gov This large, intricate structure is designed to carry a high payload of iodine atoms while maintaining solubility and the desired physicochemical properties for a contrast agent. researchgate.net
| Classification | Ionic/Non-ionic | Structure | Iodine Atoms per Particle in Solution | Example Compound |
|---|---|---|---|---|
| High-Osmolar Contrast Media (HOCM) | Ionic | Monomer | 1.5 (3 iodine / 2 particles) | Diatrizoate |
| Low-Osmolar Contrast Media (LOCM) | Ionic | Dimer | 3.0 (6 iodine / 2 particles) | Ioxaglate |
| Low-Osmolar Contrast Media (LOCM) | Non-ionic | Monomer | 3.0 (3 iodine / 1 particle) | Iohexol (B1672079) |
| Iso-Osmolar Contrast Media (IOCM) | Non-ionic | Dimer | 3.0 (6 iodine / 1 particle) | Iodixanol (B1672021) |
Fundamental Principles of X-ray Attenuation by Organo-Iodine Compounds: Research Perspectives
The utility of Ioxaglate sodium and all iodinated contrast agents is rooted in the fundamental physics of X-ray interaction with matter. radiopaedia.org The capacity to create contrast in a radiographic image depends on differential X-ray attenuation between various tissues. xrayphysics.com This attenuation is primarily governed by two processes: Compton scattering and the photoelectric effect. radiopaedia.org While Compton scattering is dependent on physical density, the photoelectric effect is strongly dependent on the atomic number (Z) of the atoms the X-rays encounter. radiopaedia.orgxrayphysics.com
From a research perspective, iodine is an ideal element for X-ray contrast for several key reasons:
High Atomic Number: Iodine has a high atomic number (Z=53) compared to the primary elements found in soft tissues, such as hydrogen (Z=1), carbon (Z=6), and oxygen (Z=8). radiopaedia.orgnih.gov The probability of photoelectric absorption is approximately proportional to Z³, meaning iodine attenuates X-rays much more effectively than soft tissue. xrayphysics.com
K-edge Energy: The photoelectric effect is most pronounced when the energy of the incoming X-ray photon is just slightly higher than the binding energy of the atom's inner-shell (K-shell) electrons. radiopaedia.org This binding energy is known as the K-edge. Iodine's K-edge is 33.2 keV, which falls squarely within the energy spectrum of X-rays used for diagnostic imaging (typically 30-150 keV). radiopaedia.orgxrayphysics.comnih.gov This alignment creates a sharp increase in X-ray absorption at energies common in medical scanners, maximizing the contrast effect. xrayphysics.com
Covalent Bonding: Research has focused on organo-iodine compounds where iodine is covalently bonded to a stable carrier molecule, like the benzene ring in Ioxaglate. radiologykey.comru.nl This ensures the iodine remains part of a stable, soluble compound as it distributes through the body, preventing the release of free iodine. patsnap.com
Therefore, when a compound like Ioxaglate sodium is introduced into the bloodstream, the high concentration of iodine atoms in the vessels dramatically increases the photoelectric absorption of X-rays in that region compared to the surrounding tissues. nih.govpatsnap.com This difference in attenuation is what creates the clear, bright signal of the blood vessels on a radiograph or CT scan. uodiyala.edu.iq
| Element | Symbol | Atomic Number (Z) | K-edge Energy (keV) |
|---|---|---|---|
| Oxygen | O | 8 | 0.53 |
| Calcium | Ca | 20 | 4.04 |
| Iodine | I | 53 | 33.2 |
| Barium | Ba | 56 | 37.4 |
| Tungsten | W | 74 | 69.5 |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
67992-58-9 |
|---|---|
Molecular Formula |
C24H21I6N5NaO8 |
Molecular Weight |
1291.9 g/mol |
IUPAC Name |
sodium 3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C24H21I6N5O8.Na/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43;/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43); |
InChI Key |
ZZIJQDVKCSWVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
59017-64-0 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sodium Ioxaglate; Ioxaglic acid; MP-302; P-286; MP 302; P 286; MP302; P286 |
Origin of Product |
United States |
Molecular Architecture and Synthetic Considerations for Research Applications
Elucidation of Ioxaglate Sodium's Molecular Structure as a Hexaiodinated Monoacid Dimer
Ioxaglate sodium is the sodium salt of ioxaglic acid. The defining feature of ioxaglic acid is its dimeric structure, meaning it is composed of two linked aromatic rings. scribd.comoup.com Specifically, it is a monoacid dimer where one of the two tri-iodinated benzene (B151609) rings possesses a carboxylic acid group, which confers its acidic and ionic character. scribd.comnih.gov The other ring features a non-ionizing side chain. scribd.com
The molecule is classified as hexaiodinated because each of the two benzene rings is substituted with three iodine atoms, resulting in a total of six iodine atoms per molecule. scribd.comslideshare.net This high iodine content is fundamental to its function, as iodine's high atomic number (Z=53) allows for significant X-ray attenuation. nih.govwikipedia.org
In solution, the sodium salt of ioxaglic acid dissociates into a large, radiopaque hexa-iodinated anion and a smaller, non-radiopaque sodium cation. scribd.comslideshare.net This dissociation results in two particles in solution for every six iodine atoms, leading to an iodine-to-particle ratio of 3:1. scribd.comoup.com This ratio is a key factor in its classification as a low-osmolar contrast agent, a significant advancement from earlier agents which had a 3:2 ratio. oup.com
| Property | Description | Reference |
| Classification | Ionic, low-osmolar, dimeric contrast medium | slideshare.netnih.gov |
| Core Structure | Two tri-iodinated benzene rings linked together | scribd.com |
| Key Functional Group | One carboxylic acid group (monoacid) | scribd.comnih.gov |
| Iodine Content | Six iodine atoms per molecule (hexaiodinated) | scribd.comslideshare.net |
| Ionic Nature | Forms a sodium salt (Ioxaglate Sodium) | drugbank.com |
| Iodine:Particle Ratio | 3:1 | scribd.comoup.com |
Academic Research into Synthetic Pathways for Ioxaglic Acid and its Corresponding Salts
The synthesis of ioxaglic acid is a complex, multi-step process that is a subject of academic and industrial research, with goals of improving efficiency, yield, and purity. While specific proprietary synthesis routes are often guarded, the general principles are understood from the chemical literature. The synthesis of iodinated contrast agents typically involves several key types of organic reactions, including electrophilic aromatic iodination, N-acylation, and amidation. acs.org
The process generally starts with a substituted benzoic acid derivative. A common precursor for similar iodinated agents is 3-amino-5-carboxybenzoic acid. nih.gov The synthesis involves the following key transformations:
Iodination: The benzene ring is iodinated, typically using a reagent like iodine monochloride, to introduce the three iodine atoms that are essential for radiopacity. nih.gov
Acylation and Amidation: Side chains are built onto the ring through acylation and amidation reactions. These side chains are crucial for linking the two rings and for determining the physicochemical properties of the final molecule. acs.org
Dimerization: Two different monomer units are coupled to form the final dimeric structure of ioxaglic acid.
Salt Formation: The final step is the neutralization of the carboxylic acid group on the ioxaglic acid molecule with a sodium base, such as sodium hydroxide (B78521), to produce the water-soluble ioxaglate sodium salt. drugs.com
Influence of Counter-ions and Dimerization on Physiochemical Properties Relevant to Research System Interactions
The dimeric structure and the ionic nature of ioxaglate sodium are primary determinants of its physicochemical properties, which in turn govern its behavior in research systems. researchgate.net
Dimerization: The joining of two tri-iodinated rings into one larger molecule is a key innovation. It allows for a doubling of the iodine content per molecule without a proportional increase in the number of osmotic particles in solution. oup.com This structure directly contributes to a lower osmolality compared to monomeric ionic agents at the same iodine concentration. nih.gov However, the larger molecular size (Molecular Weight of Ioxaglic Acid: ~1269 g/mol ) leads to higher viscosity. wikipedia.orgslideshare.net Viscosity, or the resistance of a fluid to flow, is an important consideration in research applications involving fluid dynamics and microcirculation. researchgate.netimrpress.com
| Physicochemical Property | Value (for a 320 mgI/mL solution) | Influence of Structure | Reference |
| Osmolality | ~600 mOsm/kg water | Dimerization leads to a lower particle count, reducing osmolality compared to ionic monomers. The ionic nature (presence of Na+ counter-ion) is the source of the osmolality. | wikipedia.orgdrugs.com |
| Viscosity (at 20°C) | 15.7 mPa·s (cps) | The large, dimeric structure increases molecular friction, leading to higher viscosity. | drugs.com |
| Viscosity (at 37°C) | 7.5 mPa·s (cps) | Viscosity is temperature-dependent; it decreases as temperature increases. | drugs.com |
| pH | 6.0 - 7.6 | The monoacidic nature and formulation with bases like sodium hydroxide determine the pH range. | drugs.com |
Investigation of Excipient Roles (e.g., Chelating Agents) in Formulations for Research Stability
To ensure the chemical integrity and stability of ioxaglate sodium solutions for research, various excipients are included in the formulation. colorcon.comslideshare.net These inactive ingredients play critical roles in preserving the compound's properties over time. nih.gov
One of the most important excipients found in ioxaglate formulations is a chelating agent, typically edetate calcium disodium (B8443419) (a form of EDTA). nih.govdrugs.com The primary function of a chelating agent is to bind to and sequester metal ions. formulationbio.com Trace amounts of metal ions, which can be introduced from raw materials or container-closure systems, can act as catalysts for the degradation of the ioxaglate molecule. A key degradation pathway is deiodination, the loss of iodine atoms from the benzene rings. google.com This process not only reduces the radiopacity of the agent but can also lead to the formation of potentially toxic byproducts. By forming stable complexes with these metal ions, EDTA effectively inactivates them, preventing them from participating in these degradation reactions and thus enhancing the long-term stability of the formulation. formulationbio.comgoogle.com
Other excipients may include buffers to maintain the pH within a specific range (e.g., 6.0 to 7.6), as pH can also affect the stability of the compound. drugs.comgoogle.com The formulation is also typically purged with nitrogen to displace oxygen, further preventing oxidative degradation. drugs.com
Mechanistic Investigations of Ioxaglate Sodium S Biological Interactions
Cellular and Subcellular Effects in In Vitro and Ex Vivo Models
Ioxaglate sodium demonstrates significant effects on the cellular functions of vascular endothelial cells, specifically influencing their rates of proliferation and apoptosis. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have quantified these effects. When HUVECs were exposed to ioxaglate at a concentration of 250 mgI/ml, a marked inhibition of cell proliferation was observed. oup.com Following a 1-minute exposure, the proliferation rate was reduced to 48.4% of the control group. oup.com A longer exposure of 15 minutes resulted in a more pronounced inhibition, with the proliferation rate dropping to just 20.4%. oup.com
Concurrently, ioxaglate exposure induces apoptosis, or programmed cell death, in endothelial cells. After a 1-minute exposure, the apoptotic index rose to 1.90% at the 1-hour mark and was 1.69% at the 6-hour mark. oup.com A 15-minute exposure to ioxaglate led to a greater apoptotic response, with indices of 1.88% and 2.87% at 1 and 6 hours post-exposure, respectively. oup.com These findings, confirmed by methods such as Terminal uridine (B1682114) nick end labeling (TUNEL) and DNA electrophoresis, indicate that even brief contact with ioxaglate can trigger apoptotic pathways in the vascular endothelium. oup.com The cellular shrinkage associated with apoptosis can disrupt the selective permeability barrier of the endothelium. oup.com
Table 1: Effect of Ioxaglate Sodium (250 mgI/ml) on HUVEC Proliferation and Apoptosis
| Exposure Time | Proliferation Rate (% of Control) | Apoptotic Index (%) (1 hr Harvest) | Apoptotic Index (%) (6 hr Harvest) |
|---|---|---|---|
| 1 Minute | 48.4% oup.com | 1.90% oup.com | 1.69% oup.com |
| 15 Minutes | 20.4% oup.com | 1.88% oup.com | 2.87% oup.com |
Data sourced from studies on Human Umbilical Vein Endothelial Cells (HUVECs). oup.com
Ioxaglate sodium exerts direct cytotoxic effects on renal tubular cells, a phenomenon studied in various in vitro models. tandfonline.comoup.combiomedicinej.com This direct toxicity is a contributing factor to potential nephrotoxic events, separate from hemodynamic influences. nih.govtandfonline.com Studies using porcine (LLC-PK1) and canine (MDCK) renal tubular cell lines have shown that exposure to ioxaglate decreases cellular viability, with these effects being enhanced under hypoxic conditions. tandfonline.comtandfonline.com
In one study, a 10% ioxaglate solution induced significant cell death in both LLC-PK1 and MDCK cells, with viability decreasing by 39.9% and 58.5%, respectively. tandfonline.comtandfonline.com Interestingly, the mechanism of cell death was found to be independent of reactive oxygen species (ROS) generation, as ioxaglate did not increase levels of hydrogen peroxide, superoxide (B77818) anion, or malondialdehyde. tandfonline.comtandfonline.com Furthermore, the antioxidant N-acetyl-L-cysteine (NAC) did not protect the cells; instead, it unexpectedly increased the cellular damage induced by ioxaglate in both cell lines. tandfonline.comtandfonline.com While ioxaglate is cytotoxic, some research indicates it is less harmful to renal cells than higher-osmolality agents like diatrizoate. tandfonline.comtandfonline.com The direct damage to renal tubular cells can manifest as osmotic necrosis or vacuolization, leading to acute tubular cell death. biomedicinej.com
Table 2: Ioxaglate-Induced Cytotoxicity in Renal Tubular Cell Lines
| Cell Line | Cell Type | % Cell Death (Ioxaglate 10%) | % Cell Death (Ioxaglate 10% + NAC 50 µM) |
|---|---|---|---|
| LLC-PK1 | Proximal Tubule (Porcine) | 39.9% tandfonline.comtandfonline.com | 57.8% tandfonline.comtandfonline.com |
| MDCK | Distal Tubule (Canine) | 58.5% tandfonline.comtandfonline.com | 80.2% tandfonline.comtandfonline.com |
Data from in vitro cytotoxicity assays. The results indicate that N-acetyl-cysteine (NAC) enhanced ioxaglate-induced cell death. tandfonline.comtandfonline.com
The influence of ioxaglate sodium on the physical properties of red blood cells (RBCs) is a key aspect of its hemorheological profile. Compared to other contrast media, particularly high-osmolar ionic agents, ioxaglate has a less detrimental effect on erythrocyte deformability and morphology. tandfonline.comnih.gov Studies have shown that when mixed with ioxaglate, RBCs largely maintain their normal biconcave shape, with only very slight deformations observed. tandfonline.comresearchgate.net This is in contrast to non-ionic monomeric agents like iohexol (B1672079) and iopamidol (B1672082), which tend to cause crenation, transforming the cells into echinocytes. tandfonline.comresearchgate.net
The preservation of RBC morphology and deformability with ioxaglate is attributed to its lower osmolality compared to older ionic agents and an apparent lack of direct adverse influence on the RBC membrane. nih.govnih.gov The ability of erythrocytes to deform is crucial for navigating the microcirculation, and the less pronounced impact of ioxaglate on this property is a significant rheological characteristic. tandfonline.comsci-hub.se The major determinants of RBC deformability include cell geometry and the viscosity of the intracellular fluid, both of which are less affected by the lower hypertonicity of ioxaglate. tandfonline.comgoogle.com
Table 3: Comparative Effects of Contrast Media on Erythrocyte Morphology
| Contrast Medium | Type | Observed Morphological Effect |
|---|---|---|
| Ioxaglate | Ionic Dimer | Normal biconcave morphology fairly well maintained; very slight deformation reported. tandfonline.comresearchgate.net |
| Iohexol | Non-ionic Monomer | Mixture of normal cells and echinocytes; numerous crenations. tandfonline.comresearchgate.net |
| Iopamidol | Non-ionic Monomer | Primarily echinocytes; numerous crenations. tandfonline.comresearchgate.net |
| Diatrizoate | Ionic Monomer | Cell shrinkage. researchgate.net |
Based on in vitro microscopic observations of human and rat erythrocytes. tandfonline.comresearchgate.net
Ioxaglate sodium influences the aggregation behavior of red blood cells, a key factor in blood viscosity at low shear rates. bibliotekanauki.pl In vitro studies demonstrate that ioxaglate inhibits RBC aggregation, although this effect is less potent than that of high-osmolar ionic contrast media. researchgate.net Unlike some non-ionic agents that can promote the formation of irregular, three-dimensional RBC aggregates, ioxaglate tends to preserve the capacity for normal rouleaux formation. nih.govresearchgate.net Rouleaux are organized, stack-like arrangements of RBCs, which are a normal characteristic of blood aggregability. google.com
The molecular determinants of these effects are linked to the ionic nature of ioxaglate. researchgate.net Ionic contrast media generally exhibit more potent inhibitory effects on aggregation than non-ionic media due to their ionic properties. researchgate.net The presence of sodium ions in the formulation has been specifically identified as a factor that reduces the formation of red blood cell aggregates. google.comgoogle.com This property helps to mitigate excessive increases in blood viscosity that can be caused by extensive, irregular RBC clumping. mdpi.com
Effects on Erythrocyte Deformability and Morphology in Rheological Studies
Molecular and Biochemical Interaction Dynamics
Ioxaglate sodium has the potential to interact with and alter the homeostasis of ionic calcium. The toxicity of ionic contrast agents used in specific applications, such as intracoronary injections, is partly associated with their propensity to bind calcium. uomus.edu.iq While high-osmolality contrast media are generally considered weak binders of ionic calcium, the addition of chelating agents like sodium citrate (B86180) or edetate calcium disodium (B8443419) to formulations can lead to significant reductions in free calcium ions. uomus.edu.iq The formulation for ioxaglate includes edetate calcium disodium as a stabilizer, which is a known chelating agent. fda.gov This binding of calcium is a clinically relevant chemotoxic effect, as calcium ions are critical for numerous physiological processes, including myocardial contractility and nerve function. google.comuomus.edu.iq
Dynamics of Serum Albumin Binding and Implications for Extravascular Diffusion
Ioxaglate salts exhibit poor binding to serum albumin. hres.cafda.gov This characteristic is a key determinant of its pharmacokinetic profile. The low level of protein binding means that ioxaglate is predominantly excreted by the kidneys through glomerular filtration. hres.cafda.govnih.gov
Following intravascular administration, ioxaglate rapidly diffuses from the vascular compartment into the extravascular, extracellular space. hres.caradiologykey.com This diffusion is a passive process driven by concentration gradients and is facilitated by the high permeability of capillaries in most tissues. radiologykey.com An equilibrium between the intravascular and extravascular compartments is typically reached within a couple of hours. radiologykey.com The pharmacokinetics of ioxaglate are generally described by a two-compartment model, with a rapid initial distribution phase and a slower elimination phase. hres.casnmjournals.org The minimal protein binding contributes to a relatively short plasma half-life. hres.ca The low affinity for albumin ensures that the majority of the agent is freely available for filtration by the glomeruli, leading to its efficient removal from the body. hres.cafda.gov
Osmolality-Dependent Biological Responses: Studies on Vasodilation Mechanisms
The vasodilation observed following the administration of ioxaglate is primarily attributed to its osmolality. nih.govsci-hub.se Although classified as a low-osmolality contrast medium compared to older high-osmolality agents, it is still hypertonic relative to plasma. fda.gov This hyperosmolality is considered a major factor in causing relaxation of vascular smooth muscle. researchgate.net
In vitro studies on isolated rabbit arteries have demonstrated that the relaxant effects of ioxaglate correlate with those produced by equiosmolar solutions of sodium chloride or mannitol. nih.gov This suggests that the vasodilation is a non-specific response to the change in osmotic pressure rather than an interaction with specific receptors. nih.gov However, the precise cellular mechanisms are still under investigation. researchgate.net In some studies, ioxaglate did not induce significant changes in coronary artery dimensions, unlike some nonionic contrast media, suggesting that factors other than osmolality may also play a role in specific vascular beds. ahajournals.org
Indirect Genotoxic Effects via Photoelectric Interactions and DNA Damage in Cellular Models
Iodinated contrast media, including ioxaglate, can exert an indirect genotoxic effect when used in conjunction with X-ray imaging. explorationpub.comexplorationpub.com This effect is not due to the chemical properties of the ioxaglate molecule itself but rather to the photoelectric effect of the iodine atoms it contains. explorationpub.comexplorationpub.com
The high atomic number of iodine increases the attenuation of X-rays, leading to a higher absorbed radiation dose in the tissues where the contrast agent is present. explorationpub.comexplorationpub.compatsnap.com This increased absorption results in the generation of secondary electrons through the photoelectric effect. explorationpub.comexplorationpub.com These electrons can then interact with surrounding molecules, including DNA, causing damage such as double-strand breaks. explorationpub.comexplorationpub.com This phenomenon has been observed in various cellular models, including lymphocytes and fibroblasts. explorationpub.com The extent of this indirect genotoxic effect is directly proportional to the concentration of iodine and is independent of the specific type of iodinated contrast medium used. explorationpub.com Some studies have also suggested that certain contrast agents may induce apoptosis in various cell types, including renal and endothelial cells. oup.comnih.govresearchgate.net
Research on Iodine Release and Molecular Degradation Pathways in Biological Milieu
Ioxaglate is designed to be metabolically stable in the human body and is primarily excreted unchanged. nih.govpatsnap.com However, research into the environmental fate of iodinated contrast media has shed light on potential degradation pathways. Under certain conditions, such as exposure to ultraviolet light or specific microbial action, deiodination (the release of iodine atoms from the molecule) can occur. researchgate.netgoogle.com
In biological systems, ioxaglate is largely stable, with the vast majority of the administered dose being excreted intact via the kidneys. hres.canih.gov The strong covalent bond between the iodine atoms and the benzene (B151609) ring ensures minimal release of free iodine in the body. mdpi.com However, in the environment, particularly in wastewater treatment plants and surface waters, biotransformation and anaerobic deiodination of iodinated contrast media have been observed. researchgate.netmdpi.com These processes can lead to the formation of various transformation products, although complete mineralization is challenging to achieve. mdpi.com It is important to note that these degradation pathways are more relevant to the environmental impact of the compound after excretion rather than its behavior within the biological milieu of the patient.
Pharmacokinetic Research Paradigms and Molecular Determinants
Pre-clinical In Vivo Distribution Studies in Animal Models (e.g., Extracellular Fluid Space, Tissue Compartmentalization)
Following intravascular administration, ioxaglate is rapidly distributed throughout the circulatory system and the broader extracellular fluid space. patsnap.com Pre-clinical research in animal models has been crucial in defining this distribution profile. Studies show that after injection, ioxaglate opacifies blood vessels until hemodilution renders them no longer visible. hres.ca The compound does not tend to accumulate in normal brain tissue, a phenomenon attributed to the blood-brain barrier. hres.ca
Research in pregnant mice has demonstrated that ioxaglate can cross the placental barrier and distribute into fetal tissue. hres.carxmed.com Further detailed tissue compartmentalization studies have been conducted, particularly in the context of cartilage imaging. In an ex vivo study using bovine cartilage, the uptake of the anionic ioxaglate was found to be 59% of the reservoir concentration, distributing inversely to the concentration of negatively charged glycosaminoglycans (GAGs). researchgate.netnih.gov This means that attenuation from ioxaglate was most prominent in the superficial and middle zones of the cartilage where GAG content is lower. nih.gov In vivo studies in rabbits determined that ioxaglate reached a steady-state CT attenuation within cartilage with a time constant of 6.5 minutes. researchgate.net
A study in Sprague-Dawley rats was also performed to assess the pharmacokinetics, tissue distribution, and excretion following intra-articular injection. nih.gov
| Animal Model | Tissue/Fluid Space | Key Research Finding | Citation |
|---|---|---|---|
| General | Extracellular Fluid Space | Rapidly distributed throughout the extracellular fluid. | patsnap.com |
| Mouse (pregnant) | Placenta / Fetal Tissue | Crosses the placental barrier and invades fetal tissue. | hres.carxmed.com |
| Bovine (ex vivo) | Cartilage | Uptake was 59% of reservoir concentration; distributed inversely to glycosaminoglycan (GAG) content. | researchgate.netnih.gov |
| Rabbit (in vivo) | Cartilage | Reached a steady-state CT attenuation in cartilage with a time constant (τ) of 6.5 minutes. | researchgate.net |
| Rat | General | Used to assess pharmacokinetics and tissue distribution after intra-articular injection. | nih.gov |
Elucidation of Excretion Pathways in Animal Studies: Glomerular Filtration, Biliary, and Tubular Re-absorption
Ioxaglate is excreted from the body unchanged, primarily through the kidneys. hres.carxmed.comfda.govpatsnap.com The dominant mechanism of renal excretion is glomerular filtration. hres.capatsnap.com Some research indicates that a degree of tubular re-absorption may also occur. hres.carxmed.com However, other analyses of its pharmacokinetics have concluded that it is eliminated by glomerular filtration with no significant re-absorption or tubular secretion. drugbank.com A study investigating the effects of various contrast media on single-nephron glomerular filtration rate (SNGFR) in rats found that ioxaglate did not cause a significant change in SNGFR, though a transient suppression was noted during the infusion period. tandfonline.comresearchgate.net
While the renal pathway is primary, the liver and small intestine provide a major alternative route for excretion. hres.carxmed.comfda.gov This biliary excretion pathway becomes particularly significant in the presence of renal impairment. hres.carxmed.comfda.gov However, studies show that the hepatobiliary tract is an important excretion route for ioxaglate even in subjects with normal renal function. researchgate.net In animal models, the significance of this route has been quantified; in the rat, biliary excretion can account for up to 30% of the elimination of ioxaglate. hres.carxmed.com Minor heterogenic excretion pathways via saliva, sweat, and the colon have also been reported. hres.carxmed.com
| Excretion Pathway | Animal Model | Detailed Research Finding | Citation |
|---|---|---|---|
| Glomerular Filtration | Rat | Ioxaglate did not significantly alter the single-nephron glomerular filtration rate (SNGFR). | tandfonline.comresearchgate.net |
| Tubular Re-absorption | General Animal Models | Some studies suggest the possibility of minor tubular re-absorption. | hres.carxmed.com |
| Biliary Excretion | Rat | Plays a major role, accounting for up to 30% of the total excretion. | hres.carxmed.com |
| Biliary Excretion | General | The hepatobiliary tract is an important excretion route, even with normal renal function. Its importance increases sharply in cases of renal impairment. | fda.govresearchgate.net |
| Other Pathways | General Animal Models | Minor excretion occurs via saliva, sweat, and the colon. | hres.carxmed.com |
Correlative Studies on Molecular Size, Liposolubility, and Protein Binding as Determinants of Pharmacokinetic Behavior in Research Models
The pharmacokinetic profile of iodinated contrast media is influenced by several molecular properties, including molecular size, liposolubility, and protein binding. nih.gov Ioxaglate salts are characterized by their high water solubility and low affinity for serum albumin. fda.govpatsnap.com The weak binding to plasma proteins is a key determinant of its primary excretory route. hres.carxmed.com Because it is poorly bound, it is freely available for rapid renal excretion. hres.carxmed.comfda.gov While most sources describe the binding as "poor" or "very weak," hres.carxmed.comdrugbank.comnih.gov one analysis specifies a plasma protein binding of 14%, which is noted as being unusually high for a water-soluble iodinated contrast agent. wikipedia.org For comparison, the general plasma protein binding for contrast media is often cited as being around 1-3%. nih.gov
The osmolality and viscosity of the ioxaglate solution are also significant physical properties. fda.gov Viscosity, or the internal friction of a fluid, can influence how easily the agent mixes with blood upon injection. nih.gov The diffusibility of a contrast agent, which is affected by factors like liposolubility and molecular size, determines its movement into different tissue compartments and influences plasma concentrations. nih.gov
| Molecular/Physical Property | Characteristic for Ioxaglate | Influence on Pharmacokinetic Behavior | Citation |
|---|---|---|---|
| Protein Binding | Poorly/weakly bound to serum albumin. One source specifies 14% binding. | Facilitates primary excretion pathway through the kidneys via glomerular filtration. | hres.carxmed.comfda.govwikipedia.org |
| Liposolubility | Low liposolubility (high water solubility). | Contributes to its distribution within the extracellular fluid and rapid renal clearance. Affects tissue diffusibility. | patsnap.comnih.gov |
| Molecular Size | Dimeric structure. Molecular Weight: ~1269 g/mol. | Affects tissue diffusibility and filtration characteristics. | hres.canih.gov |
| Viscosity | 7.5 cps at 37°C. | Influences the rate of infusion and mixing with blood. | fda.govnih.gov |
Application of Compartmental Modeling in Pre-clinical Pharmacokinetic Analysis
The pharmacokinetics of intravascularly administered ioxaglate and other radiopaque contrast media are typically well-described by a two-compartment model. hres.carxmed.comfda.govnih.gov This model is justified as there is no identifiable third compartment for storage. radiologen.nl The model consists of a rapid initial phase (alpha phase) representing the distribution of the drug from the central compartment (blood plasma) to the peripheral compartment (extracellular fluid space), followed by a slower elimination phase (beta phase). fda.govdrugbank.comnih.gov
In subjects with normal renal function, the alpha half-life, representing distribution, is approximately 12 minutes (with a reported range of 4-17 minutes). rxmed.comfda.govwikipedia.org The slower beta half-life, representing the elimination of the compound from the body, is approximately 92 minutes (with a reported range of 61-140 minutes). rxmed.comfda.govwikipedia.org Following an intravenous administration, peak plasma concentrations are reached very quickly, typically within two minutes. rxmed.comfda.gov This rapid distribution and subsequent elimination profile means that approximately 50% of an administered dose is recovered in the urine within two hours, and about 90% is recovered within 24 hours. hres.carxmed.comfda.gov
| Pharmacokinetic Model | Parameter | Description | Reported Value (in normal renal function) | Citation |
|---|---|---|---|---|
| Two-Compartment Model | Alpha Phase (t½α) | Rapid distribution from plasma to extracellular fluid. | 12 minutes | rxmed.comfda.govwikipedia.org |
| Beta Phase (t½β) | Slower elimination from the body, primarily via renal excretion. | 92 minutes | rxmed.comfda.govwikipedia.org |
Advanced Analytical Methodologies in Ioxaglate Sodium Research
In Vitro Assays for the Assessment of Cellular Proliferation and Apoptosis
The in vitro effects of ioxaglate on cellular processes like proliferation and apoptosis have been investigated using various assays to understand its cellular toxicity.
Cell Proliferation Assays: These assays measure the rate of cell growth and division. A common method involves the use of colorimetric assays, such as the MTT assay, which measures the metabolic activity of viable cells. nih.gov Studies have shown that ioxaglate, along with other ionic contrast media, can reduce the proliferation of human umbilical vein endothelial cells (HUVECs). oup.com Another approach is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP to determine the number of metabolically active cells. windows.netpromega.com
Apoptosis Assays: Apoptosis, or programmed cell death, can be induced by various stimuli. Several methods are used to detect apoptosis in cells exposed to ioxaglate.
Morphological Assessment: Changes in cell morphology characteristic of apoptosis, such as cell shrinkage and membrane blebbing, can be observed using microscopy. oup.com
DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of genomic DNA into smaller fragments. This can be visualized using techniques like gel electrophoresis. oup.com The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is another method that detects DNA breaks in apoptotic cells. nih.govkumc.edu
Annexin V Binding Assay: In early apoptosis, a membrane phospholipid called phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to phosphatidylserine and can be labeled with a fluorescent dye for detection by flow cytometry. kumc.eduphysiology.org
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Their activation can be measured using specific substrates that release a detectable signal upon cleavage. nih.govkumc.edu
Research has indicated that ioxaglate can induce apoptosis in HUVECs. oup.com The degree of apoptosis was found to be significant after exposure to ioxaglate for as little as one minute. oup.com The table below summarizes findings from a study on HUVEC apoptosis after exposure to various agents. oup.com
| Test Solution | Exposure Time | Apoptotic Index (%) at 1h Harvest | Apoptotic Index (%) at 6h Harvest |
| Control | N/A | 0.25 | 0.23 |
| Ioxaglate | 1 min | 1.90 | 1.69 |
| Ioxaglate | 15 min | 1.88 | 2.87 |
| Diatrizoate | 1 min | 2.18 | 2.69 |
| Diatrizoate | 15 min | 3.19 | 11.66 |
| Iopromide (B1672085) | 1 min | 0.59 | 0.33 |
| Iopromide | 15 min | 1.06 | 1.52 |
| Iotrolan | 1 min | 0.30 | 0.27 |
| Iotrolan | 15 min | 0.29 | 0.51 |
| Saturated Mannitol | 1 min | 2.11 | 1.41 |
| Saturated Mannitol | 15 min | 1.62 | 4.63 |
Rheological Techniques for Comprehensive Analysis of Blood Component Properties
The introduction of ioxaglate sodium into the bloodstream can alter the rheological properties of blood. These changes are assessed using various techniques to understand their potential physiological impact.
Whole Blood Viscosity: A rotational viscometer is a key instrument for measuring the viscosity of blood and contrast media mixtures. capes.gov.brtandfonline.com Studies have shown that mixing ioxaglate with whole blood leads to an increase in high-shear viscosity and a decrease in low-shear viscosity. capes.gov.brnih.gov The viscosity of ioxaglate itself has been found to have an intermediate value compared to other contrast agents and varies linearly with temperature and quadratically with concentration. capes.gov.br
Erythrocyte Effects: The shape and aggregation of red blood cells (erythrocytes) are also affected by contrast media. Microrheological test systems are used to observe these changes. nih.gov Compared to higher osmolality agents, ioxaglate has been shown to cause less impairment of blood viscosity, less rouleaux formation (stacking of red blood cells), and only minor alterations to red cell shape. nih.gov These favorable rheological properties are attributed to the lower osmolality of ioxaglate. nih.govnih.gov
The table below presents a comparison of the viscosity of different contrast media. capes.gov.br
| Contrast Medium | Viscosity (mPa·s) at 37°C |
| Iodixanol (B1672021) | High |
| Iotrolan | High |
| Ioxaglate | Intermediate |
| Iohexol (B1672079) | Intermediate |
| Diatrizoate | Low |
| Iopamidol (B1672082) | Low |
| Iopromide | Low |
Osmolality Determination in Research Formulations and Complex Biological Solutions
The osmolality of a solution, which is a measure of the solute concentration, is a critical property of contrast media and is determined using an osmometer. Ioxaglate sodium is classified as a low-osmolality contrast medium. ontosight.aiwikipedia.org
A solution of ioxaglate (Hexabrix) has an osmolality of approximately 600 mOsmol/kg of water. drugs.comfda.gov This is significantly lower than high-osmolality contrast agents like meglumine (B1676163) iothalamate, which can have an osmolality of around 1485 mOsmol/kg water. oup.com The lower osmolality of ioxaglate is due to its dimeric structure, where one molecule dissociates into two ions but carries six iodine atoms, resulting in a higher iodine-to-particle ratio compared to monomeric ionic agents. tandfonline.comoup.com
The lower osmolality of ioxaglate contributes to its favorable rheological properties and better patient tolerance. nih.govnih.gov The hyperosmolality of contrast media is a major factor in causing a shift of water from red blood cells to the plasma, which can affect blood viscosity. nih.gov
The table below compares the osmolality and other physicochemical properties of Hexabrix (ioxaglate) and Conray 280 (iothalamate). oup.com
| Property | Hexabrix 320 (Ioxaglate) | Conray 280 (Iothalamate) |
| Iodine Content (mg/mL) | 320 | 280 |
| Osmolality (mOsmol/kg H₂O) | 580 | 1485 |
| Viscosity at 20°C (cp) | 15.7 | 7.4 |
| Viscosity at 37°C (cp) | 7.5 | 4.0 |
Advanced Techniques for DNA Damage Assessment in Experimental Models
The potential for ioxaglate sodium to cause DNA damage (genotoxicity) has been evaluated using several advanced techniques.
Micronucleus Assay: The cytokinesis-block micronucleus (MN) assay is a widely used method to assess chromosomal damage. nih.govresearchgate.netjcpjournal.org Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. Studies have shown that both ionic and non-ionic contrast media, including ioxaglate, can induce the formation of micronuclei in human lymphocytes. researchgate.net
Comet Assay (Single Cell Gel Electrophoresis): The comet assay is a sensitive technique for detecting DNA strand breaks at the single-cell level. jcpjournal.orgresearchgate.net Under alkaline conditions, this method can detect single- and double-strand breaks. While some studies have investigated the genotoxic effects of other contrast media using the comet assay, specific data for ioxaglate is less prevalent in the provided search results. However, the general principle of using this assay for genotoxicity assessment is well-established. jcpjournal.orgresearchgate.net
DNA Synthesis Autoradiography: This technique can be used to assess endothelial damage by measuring the rate of DNA synthesis, which is an indicator of cell repair and proliferation in response to injury. In a study comparing four contrast agents, ioxaglate was found to produce the least amount of cellular change in the aortic endothelium of rats, as determined by transmission electron microscopy and DNA synthesis autoradiography. rsna.org
γ-H2AX Immunofluorescence: The phosphorylation of histone H2AX (to form γ-H2AX) is one of the earliest cellular responses to DNA double-strand breaks. Immunofluorescence microscopy can be used to detect and quantify γ-H2AX foci, which serve as a sensitive biomarker for DNA damage. explorationpub.com The magnitude of DNA damage has been shown to correlate with the dose of iodine from the contrast medium when combined with X-ray exposure. explorationpub.comexplorationpub.com
The table below summarizes the ranking of several contrast media based on their probability of inducing micronuclei. researchgate.net
| Contrast Medium | Decreasing Order of Probability for MN Induction |
| Iosimide | 1 |
| Sodium meglumine ioxaglate | 2 |
| Iohexol | 3 |
| Sodium meglumine diatrizoate | 4 |
| Iopromide | 5 |
| Methylglucamine diatrizoate | 6 |
| Iotrolan | 7 |
Comparative Academic Studies of Ioxaglate Sodium with Other Radiocontrast Agents
Comparative Analysis of Biological Effects in In Vitro and Animal Models
Differential Impacts on Vascular Endothelial Cell Function
In vitro studies on human umbilical vein endothelial cells (HUVECs) have demonstrated that ionic contrast media, such as ioxaglate, can induce more significant effects on endothelial cell function compared to non-ionic agents. oup.com Research has shown that exposure to ioxaglate can lead to a significant increase in apoptosis (programmed cell death) of HUVECs. oup.com For instance, after a one-minute exposure, both ioxaglate and the high-osmolar ionic agent diatrizoate induced significant apoptosis compared to the non-ionic agents iopromide (B1672085) and iotrolan. oup.com The cytotoxic effects of ionic contrast media on vascular smooth muscle cells (VSMCs) have also been investigated. One study found that the ionic agent iothalamate was more cytotoxic to VSMCs than the non-ionic agent iohexol (B1672079). tandfonline.com However, this cytotoxicity was minimized for both when the free calcium concentration was balanced, suggesting the importance of the sodium-calcium balance in mitigating adverse cellular effects. tandfonline.com
Further studies have shown that the low-osmolar ionic dimer ioxaglate, along with non-ionic agents like iohexol, metrizamide, and iopamidol (B1672082), resulted in a chromium-51 (B80572) release rate from cultured endothelial cells that was comparable to or lower than that of saline, indicating less acute damage compared to hyperosmolar ionic agents. rsna.org
| Contrast Agent | Type | Effect on HUVEC Apoptosis | Cytotoxicity to VSMCs | Chromium-51 Release (Endothelial Damage) |
|---|---|---|---|---|
| Ioxaglate | Ionic, Low-Osmolar Dimer | Significant increase oup.com | Data not available | Similar to or lower than saline rsna.org |
| Diatrizoate | Ionic, High-Osmolar Monomer | Significant increase oup.com | Data not available | Higher than non-ionic agents rsna.org |
| Iopromide | Non-ionic, Low-Osmolar Monomer | No significant effect oup.com | Data not available | Data not available |
| Iotrolan | Non-ionic, Iso-Osmolar Dimer | No significant effect oup.com | Data not available | Data not available |
| Iohexol | Non-ionic, Low-Osmolar Monomer | Data not available | Less cytotoxic than iothalamate tandfonline.com | Similar to or lower than saline rsna.org |
| Iopamidol | Non-ionic, Low-Osmolar Monomer | Data not available | Data not available | Least toxic in one study rsna.org |
Comparative Influence on Erythrocyte Physical Properties
The influence of ioxaglate on the physical properties of erythrocytes, such as deformability and aggregation, has been compared with other contrast agents. In vitro studies on rat blood demonstrated that ioxaglate had minimal effect on whole blood filtrability, a measure of red blood cell deformability. tandfonline.comnih.gov In contrast, the non-ionic agents iohexol and iopamidol caused a significant reduction in filtrability, with iopamidol showing the most pronounced effect. tandfonline.comnih.gov These results suggest that ioxaglate better preserves erythrocyte deformability. tandfonline.com
Regarding red blood cell morphology, ioxaglate produced fewer changes compared to iohexol and iopamidol. tandfonline.com Iopamidol induced the highest proportion of morphological changes, specifically the formation of echinocytes (crenated red cells). tandfonline.com While ioxaglate was associated with marked crenation in some studies, it generally maintained a more normal biconcave red blood cell morphology compared to non-ionic agents which tended to cause more irregular aggregates. researchgate.netnih.gov
Studies on red blood cell aggregation have shown that ionic contrast media, including ioxaglate, have a more potent inhibitory effect on rouleaux formation (the stacking of red blood cells) than non-ionic media. researchgate.netresearchgate.net While high-osmolality ionic media almost completely prevented aggregation, the low-osmolality ioxaglate allowed for the formation of a few rouleaux. researchgate.net In contrast, non-ionic media like iopamidol and iohexol were associated with the formation of irregular red cell aggregates. researchgate.nettandfonline.com
| Contrast Agent | Type | Effect on Whole Blood Filtrability (Deformability) | Red Blood Cell Morphology | Effect on Red Blood Cell Aggregation |
|---|---|---|---|---|
| Ioxaglate | Ionic, Low-Osmolar Dimer | Little effect tandfonline.comnih.gov | Fairly well-maintained normal morphology, some crenation researchgate.netnih.gov | Inhibits aggregation, few rouleaux formed researchgate.net |
| Iohexol | Non-ionic, Low-Osmolar Monomer | Significant reduction tandfonline.com | Mixture of normal cells and echinocytes researchgate.net | Forms irregular aggregates researchgate.nettandfonline.com |
| Iopamidol | Non-ionic, Low-Osmolar Monomer | Significant reduction (more than iohexol) tandfonline.com | Mainly echinocytes researchgate.net | Forms irregular aggregates tandfonline.com |
| Diatrizoate | Ionic, High-Osmolar Monomer | Data not available | Shrunken and distorted (desiccocytes) tandfonline.com | Almost no aggregates observed researchgate.net |
Variances in Ionized Calcium Binding Capacities
Ionic contrast media, including ioxaglate, have been shown to bind with ionized calcium in the blood, a property not significantly observed with non-ionic agents. tandfonline.comnih.gov Studies have demonstrated that when mixed with blood or an electrolyte solution, ionic agents like ioxaglate and diatrizoate cause a significant reduction in ionized calcium levels compared to saline and non-ionic media such as iohexol and iopamidol. tandfonline.comnih.govresearchgate.net
The calcium-binding effect is attributed to the anions of the contrast media. tandfonline.comnih.gov Research indicates that diatrizoic acid has a stronger calcium-binding effect than ioxaglic acid. tandfonline.com Consequently, diatrizoate produces a more prominent decrease in ionized calcium compared to ioxaglate. tandfonline.com The cation associated with the ionic contrast medium also plays a role; sodium salts tend to reduce ionized calcium more than meglumine (B1676163) salts, likely due to differences in molecular dissociation. rsna.org In clinical settings, the reduction of ionized calcium by ioxaglate and diatrizoate has been observed to be prolonged. nih.gov
| Contrast Agent | Type | Effect on Ionized Calcium | Relative Binding Capacity |
|---|---|---|---|
| Ioxaglate | Ionic, Low-Osmolar Dimer | Significant reduction tandfonline.comnih.govresearchgate.net | Less than Diatrizoate tandfonline.com |
| Diatrizoate | Ionic, High-Osmolar Monomer | Significant reduction, more prominent than ioxaglate tandfonline.com | Stronger than Ioxaglate tandfonline.com |
| Iohexol | Non-ionic, Low-Osmolar Monomer | No significant reduction tandfonline.comrsna.org | Does not cause calcium binding tandfonline.com |
| Iopamidol | Non-ionic, Low-Osmolar Monomer | No significant reduction tandfonline.comrsna.org | Does not cause calcium binding tandfonline.com |
Contrasting Effects on Blood Coagulation Parameters
The effects of ioxaglate on blood coagulation have been a subject of extensive research, often yielding differing results between in vitro and in vivo studies. In vitro, ionic contrast media like ioxaglate generally exhibit greater anticoagulant properties than non-ionic media. nih.gov Studies have shown that ioxaglate has a more potent inhibitory effect on plasma coagulation, as measured by Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT), compared to non-ionic agents like ioversol (B29796) and iodixanol (B1672021). nih.gov The anticoagulant potency of ioxaglate was found to be approximately four times that of iopamidol and iohexol when assessing the entire intrinsic pathway. rsna.org In some in vitro models, no thrombi formed in blood incubated with ioxaglate, whereas thrombi formed with iohexol and iodixanol were significantly larger than controls. nih.gov
However, in vivo studies have presented a more complex picture. A double-blind, randomized study comparing the non-ionic iopromide with the ionic ioxaglate found no significant differences in their effects on coagulation and platelets; both agents activated these systems to a limited and identical degree. nih.govoup.com Both iopromide and ioxaglate led to increases in thrombin-antithrombin complex, prothrombin fragments 1 + 2, and beta-thromboglobulin. nih.gov Conversely, another study evaluating ioxaglate and iopromide during coronary angiography concluded that ioxaglate was associated with lower thrombin generation and less activation of the platelet system. nih.govkarger.com
| Contrast Agent | Type | In Vitro Anticoagulant Effect | In Vivo Coagulation Activation |
|---|---|---|---|
| Ioxaglate | Ionic, Low-Osmolar Dimer | More potent than non-ionic agents nih.govrsna.org | Similar activation to iopromide in one study nih.govoup.com; Lower activation than iopromide in another study nih.govkarger.com |
| Iopromide | Non-ionic, Low-Osmolar Monomer | Less potent than ionic agents | Similar activation to ioxaglate in one study nih.govoup.com; Higher activation than ioxaglate in another study nih.govkarger.com |
| Iohexol | Non-ionic, Low-Osmolar Monomer | Less potent than ioxaglate rsna.org | Data not available from direct comparison |
| Iopamidol | Non-ionic, Low-Osmolar Monomer | Less potent than ioxaglate rsna.org | Data not available from direct comparison |
| Iodixanol | Non-ionic, Iso-Osmolar Dimer | Less potent than ioxaglate nih.gov | Data not available from direct comparison |
Relative Genotoxic Potentials in Experimental Systems
The genotoxic potential of iodinated contrast media (ICM), including ioxaglate, has been investigated, particularly in the context of their use with X-ray diagnostics. The primary mechanism of genotoxicity is indirect, stemming from the photoelectric effect of iodine atoms, which enhances the local absorption of radiation and leads to increased DNA damage, such as double-strand breaks. explorationpub.comexplorationpub.com The extent of this damage is generally proportional to the iodine concentration and appears to be independent of the specific type of ICM. explorationpub.com
In vitro studies have evaluated the cytogenetic effects of various contrast agents on human lymphocytes. One study found that both ionic (diatrizoate, ioxaglate) and non-ionic (iohexol, iosimide, iopromide, and iotrolan) contrast media induced a significant increase in micronuclei in lymphocytes compared to controls. researchgate.net This suggests that factors beyond ionic composition and osmolality may contribute to clastogenesis. researchgate.net Another study investigating patients after angiography found a significant increase in chromosomal aberrations and micronuclei, attributing this to the combined effect of X-rays and the contrast medium enhancing radiation absorption. radioloncol.com
Comparative Pharmacokinetic Research in Pre-clinical Models
Pharmacokinetic studies describe the movement of substances within the body. For radiocontrast agents, key parameters include distribution and excretion. Following intravascular injection, ioxaglate is rapidly distributed throughout the circulatory system. patsnap.comhres.ca It is poorly bound to serum albumin and is primarily excreted unchanged by the kidneys via glomerular filtration. hres.ca
The pharmacokinetics of ioxaglate are often described by a two-compartment model, featuring a rapid initial distribution phase and a slower elimination phase. In individuals with normal renal function, the alpha half-life (distribution) for ioxaglate has been reported as 12 minutes, and the beta half-life (elimination) as 92 minutes. hres.ca Approximately 50% of an intravenous dose is recovered in the urine within 2 hours, and about 90% within 24 hours. hres.ca In cases of renal impairment, excretion through the liver and small intestine increases. hres.ca
Comparative studies on tissue diffusibility have also been conducted. For instance, research into brain tissue extravasation in rabbits with an injured blood-brain barrier showed that iohexol and ioxaglate resulted in significantly less extravasation than metrizamide. e-lactancia.org However, when measuring the injury using a Trypan blue index, the differences between iohexol and ioxaglate were not statistically significant. e-lactancia.org The diffusion of contrast agents in articular cartilage has also been explored, with the apparent diffusivity of iohexol being influenced by factors like concentration and tissue integrity. biorxiv.org While direct comparative data on the tissue diffusibility of ioxaglate versus a wide range of other agents in various preclinical models is not extensively detailed in the provided search results, the available information suggests its pharmacokinetic profile is characterized by rapid renal clearance, similar to other water-soluble contrast media. patsnap.comhres.ca
| Parameter | Finding |
|---|---|
| Distribution | Rapidly distributed throughout the circulatory system. patsnap.comhres.ca |
| Protein Binding | Poorly bound to serum albumin. hres.ca |
| Metabolism | Not metabolized; excreted unchanged. patsnap.comhres.ca |
| Primary Excretion Route | Renal, via glomerular filtration. hres.ca |
| Alternate Excretion Route | Liver and small intestine, especially in renal impairment. hres.ca |
| Distribution Half-life (alpha) | 12 minutes. hres.ca |
| Elimination Half-life (beta) | 92 minutes. hres.ca |
| Urinary Recovery | ~50% in 2 hours; ~90% in 24 hours. hres.ca |
Academic Investigations into the Role of Ionic Versus Non-ionic Characteristics in Observed Research Outcomes
The classification of radiocontrast agents as either ionic or non-ionic has been a central theme in academic research, with ioxaglate sodium representing a key agent in the ionic, low-osmolality class. Studies have extensively compared ioxaglate with various non-ionic agents to elucidate how this fundamental chemical difference influences research outcomes, particularly concerning hematological interactions and clinical events.
A significant area of investigation has been the anticoagulant properties of ioxaglate compared to non-ionic agents. Some in vitro studies have indicated that ionic contrast media, such as ioxaglate, possess greater anticoagulant and antiplatelet effects than non-ionic media. uliege.be For instance, one study using a platelet function analyzer (PFA-100) found that ioxaglate exhibited a significantly greater antiplatelet effect compared to the non-ionic agents iodixanol and iohexol. nih.gov The research measured the membrane closure time (MCT), where a longer time indicates a greater antiaggregatory effect. Ioxaglate resulted in no closure within the system's limits, a significantly stronger effect than that observed with the non-ionic agents. nih.gov The study attributed this antithrombotic effect to the ioxaglic acid moiety itself, rather than to the accompanying cations or the solution's osmolality. researchgate.net
Conversely, other investigations have challenged the clinical significance of these in vitro findings. Several large-scale clinical trials have found no statistically significant differences in major adverse cardiac events (MACE) when comparing ioxaglate with non-ionic agents like iodixanol or iomeprol (B26738) in patients undergoing percutaneous transluminal coronary angioplasty (PTCA). ahajournals.org One prospective, double-blind, randomized study comparing ioxaglate with the non-ionic agent iopromide found that both agents activated coagulation and platelet systems to a limited but identical degree in vivo, contrary to in vitro expectations. researchgate.net Another trial, the Contrast Media Utilization in High Risk PTCA (COURT) Trial, observed that in high-risk patients undergoing PTCA for acute coronary syndromes, the non-ionic, iso-osmolar agent iodixanol was associated with a significant reduction in a composite clinical end point compared to ioxaglate. ahajournals.org
The table below summarizes the findings from the COURT Trial, comparing the non-ionic iodixanol with the ionic ioxaglate.
Table 1: Comparison of Clinical and Angiographic Outcomes between Iodixanol and Ioxaglate in the COURT Trial
| Outcome | Iodixanol (Non-ionic) | Ioxaglate (Ionic) | p-value |
|---|---|---|---|
| In-Hospital Primary Composite End Point | 5.4% | 9.5% | 0.027 |
| Core Laboratory Defined Angiographic Success | 92.2% | 85.9% | 0.004 |
| Total Clinical Events at 30 Days | 9.1% | 13.2% | 0.07 |
Data sourced from a multicenter prospective randomized trial comparing iodixanol and ioxaglate in patients undergoing PTCA for acute coronary syndromes. ahajournals.org
Further research has indicated that a simple ionic versus non-ionic division is insufficient to predict all outcomes. Studies on platelet activation, for example, have shown that generalizations based on this division are not always valid, suggesting that specific chemical structures are more responsible for such effects. oup.comnih.gov Similarly, investigations into red blood cell aggregation found that irregular aggregates were more common in non-ionic media compared to the few rouleaux found with ionic media like ioxaglate. researchgate.net These conflicting and varied findings underscore the complexity of the interactions between contrast media and biological systems, where ionicity is just one of several contributing factors, alongside osmolality, viscosity, and molecular structure. uliege.beahajournals.org
Emerging Research Directions and Theoretical Applications of Ioxaglate Sodium
Rational Design and Synthesis of Ioxaglate Sodium Derivatives for Specific Research Probes
The inherent properties of Ioxaglate, particularly its anionic nature and high iodine content, make it an interesting scaffold for the rational design of specialized research probes. Researchers are moving beyond its traditional use by chemically modifying the Ioxaglate molecule to create derivatives that can investigate specific biological phenomena.
A significant area of this research is in the development of probes for imaging and understanding degenerative diseases like osteoarthritis. Since early-stage osteoarthritis is characterized by a reduction in glycosaminoglycan (GAG) content in cartilage, researchers have designed and synthesized Ioxaglate derivatives to better target and quantify these changes. nih.govnih.gov For instance, Ioxaglate has been conjugated to cationic peptide carriers (CPCs) to create novel contrast agents (CPC-IOX). acs.org The synthesis involves converting the hydroxyl group of Ioxaglate into a reactive succinimidyl carbonate, which then allows for conjugation with the peptide. acs.org Another approach has been the conjugation of Ioxaglate to a multi-arm avidin (B1170675) (mAv-IOX), which involves creating a highly reactive acid chloride intermediate of Ioxaglate by reacting its carboxyl group with thionyl chloride. acs.org
These rationally designed cationic derivatives leverage the electrostatic interactions with the negatively charged GAGs in cartilage. nih.govacs.org Unlike the anionic Ioxaglate which is repelled by cartilage, these cationic probes are attracted to and penetrate the tissue, allowing for enhanced CT attenuation with significantly lower concentrations of iodine. acs.org This strategy not only creates a more sensitive probe for cartilage health but also addresses toxicity concerns associated with high doses of the original compound. acs.org
The general strategies for creating such derivatives often fall under broader methodologies for synthesizing iodinated polymers, which include:
Aromatic electrophilic substitution: Introducing iodine onto a polymer backbone. mdpi.com
Addition reaction: Reacting iodine with unsaturated carbon-carbon bonds in a polymer. mdpi.com
Chemical conjugation: Covalently attaching an iodine-containing compound, like Ioxaglate, to a polymer, dendrimer, or hyperbranched polyester. mdpi.com
These synthetic approaches open the door to creating a variety of Ioxaglate-based probes, each tailored with specific properties like charge, size, and hydrophobicity to investigate a wide range of biological questions.
| Derivative | Synthetic Strategy | Target Application | Key Finding/Advantage |
|---|---|---|---|
| CPC-IOX (Cationic Peptide Carrier-Ioxaglate) | Conjugation of Ioxaglate's reactive succinimidyl carbonate to a cationic peptide. acs.org | Early diagnosis of osteoarthritis via enhanced cartilage imaging. acs.org | Achieves high CT attenuation with 50-100x lower iodine concentration than standard Ioxaglate, reducing potential toxicity. acs.org |
| mAv-IOX (Multi-arm Avidin-Ioxaglate) | Conjugation of Ioxaglate's acid chloride intermediate to multi-arm avidin. acs.org | Enhanced CT imaging of cartilage and studying chondrocyte uptake. acs.org | Demonstrated significant retention within cartilage tissue over several days due to strong electrostatic binding. acs.org |
Development of Predictive Theoretical Models for Ioxaglate Sodium's Biological Interactions
To better understand and predict how Ioxaglate sodium behaves in complex biological environments, researchers are developing sophisticated theoretical and computational models. These models aim to simulate the physicochemical interactions between the contrast agent and biological tissues, moving beyond simple observation to quantitative prediction.
A prime example is the use of finite element (FE) modeling to study the transport of Ioxaglate across articular cartilage. researchgate.net Researchers have developed multiphasic FE models that account for the physicochemical interactions between the negatively charged Ioxaglate and the fixed charge density (FCD) of the cartilage matrix. researchgate.net By simulating diffusion experiments and comparing the model's output with experimental data from micro-computed tomography (micro-CT), scientists can accurately determine key parameters like the diffusion coefficient of Ioxaglate and the FCD of different cartilage zones. researchgate.netresearchgate.net
These computational models have revealed that:
The diffusion coefficient of Ioxaglate is significantly influenced by steric interactions and the fixed charge of the tissue matrix. researchgate.net
The superficial zone of cartilage has a much higher diffusion coefficient for Ioxaglate than the middle zone, which corresponds to a lower FCD in the superficial layer. researchgate.net
The interaction between the charged solute (Ioxaglate) and the FCD of the cartilage directly impacts diffusion pathways and rates. researchgate.net
| Model Type | Biological System | Predicted Parameter(s) | Key Insight |
|---|---|---|---|
| Multiphasic Finite Element (FE) Model | Articular Cartilage | Diffusion Coefficient, Fixed Charge Density (FCD). researchgate.net | Quantifies how Ioxaglate's diffusion varies across different cartilage zones due to electrostatic interactions. researchgate.net |
| Physiologically Based Kidney Model | Rat Kidney | Urine Flow, Tubular Hydrostatic Pressure, Urine Viscosity. frontiersin.org | Demonstrates that urine flow depends mainly on osmolality, while tubular pressure is affected by both osmolality and viscosity. frontiersin.org |
| Biphasic-Solute Model | Articular Cartilage | Diffusion Coefficients. researchgate.net | Isolates the effects of solute charge on diffusion by comparing charged (Ioxaglate) and neutral (Iodixanol) agents. researchgate.net |
Utilization of Ioxaglate Sodium as a Mechanistic Probe in Fundamental Biological and Physiological Research
Beyond its diagnostic role, Ioxaglate sodium is being employed as a mechanistic probe to investigate fundamental biological processes, particularly those related to vascular and endothelial function. Its well-characterized physicochemical properties, including its ionicity and osmolality, make it a useful tool for perturbing biological systems in a controlled manner to study their responses.
In vitro studies have used Ioxaglate to probe the response of endothelial cells to chemical stressors. Research has shown that Ioxaglate can induce concentration- and time-dependent morphological changes in human microvascular endothelial cells, including cell shrinkage. nih.gov This cytotoxic effect, which was not observed with the non-ionic agent Iohexol (B1672079), is likely linked to endothelial dysfunction. nih.gov By measuring the efflux of lactate (B86563) dehydrogenase (LDH), an index of cell viability, researchers have been able to quantify the direct cytotoxic action of Ioxaglate on the endothelium. nih.gov
Ioxaglate has also been used in more complex biological models. For example, it has been used to study the cutaneous microcirculation in patients with coronary artery disease, revealing that it can cause a significant decrease in erythrocyte velocity in nail-fold capillaries. researchgate.net In other research, Ioxaglate, when combined with mast cells, was shown to induce endothelial barrier dysfunction, highlighting its utility in probing the molecular pathways of vascular permeability. colab.ws
Furthermore, Ioxaglate serves as a critical benchmark or reference compound in the development and validation of new research tools. In the field of osteoarthritis research, the negatively charged Ioxaglate is used in comparative studies against newly synthesized cationic contrast agents to demonstrate their superior uptake and imaging capabilities in negatively charged cartilage tissue. nih.gov Its predictable inverse partitioning relative to GAG content provides a baseline against which the performance of novel probes is measured. acs.orgpnas.org
Integration of Ioxaglate Sodium Research Findings into Broader Radiocontrast Agent Design Principles and Compound Development Paradigms
The extensive research and clinical experience with Ioxaglate sodium have provided invaluable lessons that have profoundly influenced the design and development of subsequent generations of radiocontrast agents. As one of the first low-osmolality contrast media (LOCM), Ioxaglate represented a significant step forward from the earlier high-osmolality agents, but its own limitations have guided the evolution of the field. nih.govunm.edu
The key development paradigm that emerged from the experience with ionic LOCM like Ioxaglate was the move towards non-ionic agents. While Ioxaglate's dimeric structure successfully lowered osmolality compared to ionic monomers, its ionic nature was still associated with a higher incidence of certain adverse effects compared to non-ionic compounds. nih.govamegroups.org Research demonstrating the direct cytotoxic effects of Ioxaglate on endothelial cells, in contrast to the non-ionic Iohexol, provided a strong rationale for developing agents that lack an electrical charge. nih.gov This led to the synthesis and widespread adoption of non-ionic monomers (e.g., Iohexol, Iopamidol) and, eventually, non-ionic dimers (e.g., Iodixanol), which are iso-osmolar with blood. nih.govunm.edunih.govauajournals.org
The principle of reducing osmolality to improve tolerance, which Ioxaglate helped to establish, remains a central tenet of contrast media design. drugbank.com However, research comparing Ioxaglate with newer agents has refined this principle, showing that viscosity also plays a critical role in the safety profile, particularly concerning renal effects. nih.gov For instance, some studies in animal models suggested that the iso-osmolar agent Iodixanol (B1672021), despite its lower osmolality, could lead to more significant medullary hypoperfusion than Ioxaglate, an effect potentially linked to its higher viscosity. nih.gov This has led to a more nuanced understanding that an optimal balance between low osmolality and low viscosity is crucial for the design of safer contrast agents.
Therefore, Ioxaglate's legacy is not just in its own clinical utility, but in its role as a foundational compound whose study has illuminated the complex relationship between chemical structure, physicochemical properties (ionicity, osmolality, viscosity), and biological response, thereby shaping the development paradigms for all modern iodinated contrast media. researchgate.net
Q & A
Q. How can researchers mitigate confirmation bias when interpreting Ioxaglate sodium’s efficacy in preclinical models?
- Methodological Answer : Implement blinding during data collection and analysis. Pre-register hypotheses on platforms like Open Science Framework and include negative controls (e.g., saline injections). Use triangulation by cross-validating results with alternative imaging modalities (e.g., ultrasound vs. CT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
